molecular formula C18H16ClFN2O3 B11164792 N-(3-chloro-4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-chloro-4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11164792
M. Wt: 362.8 g/mol
InChI Key: ROZSHSNHZDCEQP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring substituted with a chloro-fluorophenyl group and a methoxyphenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the formation of the amide bond between the pyrrolidine ring and the substituted phenyl groups. This can be accomplished using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis would require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

    Materials Science: The compound’s chemical properties may be exploited in the development of new materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-N’-[(4-methoxyphenyl)acetyl]thiourea
  • N-(3-chloro-4-fluorophenyl)-N’-[2-(4-methoxyphenyl)acetyl]thiourea

Uniqueness

Compared to similar compounds, N-(3-chloro-4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide features a pyrrolidine ring, which may confer different chemical and biological properties

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H16ClFN2O3

Molecular Weight

362.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16ClFN2O3/c1-25-14-5-3-13(4-6-14)22-10-11(8-17(22)23)18(24)21-12-2-7-16(20)15(19)9-12/h2-7,9,11H,8,10H2,1H3,(H,21,24)

InChI Key

ROZSHSNHZDCEQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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